2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid typically involves the reaction of a fluorinated aromatic compound with a boronic acid derivative. One common method is the reaction of 2-fluoro-4-nitrophenylboronic acid with methoxy(methyl)amine under controlled conditions to yield the desired product . The reaction conditions often include the use of a palladium catalyst and a base to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce phenols or quinones .
Scientific Research Applications
2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, boronic acids can interact with enzymes and other proteins, inhibiting their activity by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A widely used boronic acid in organic synthesis and medicinal chemistry.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: A structurally similar compound with different functional groups.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Another boronic acid derivative with distinct chemical properties.
Uniqueness
2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C9H11BFNO4 |
---|---|
Molecular Weight |
227.00 g/mol |
IUPAC Name |
[2-fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,1-2H3 |
InChI Key |
KZCLHRNCLQCOAB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)OC)F)(O)O |
Origin of Product |
United States |
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